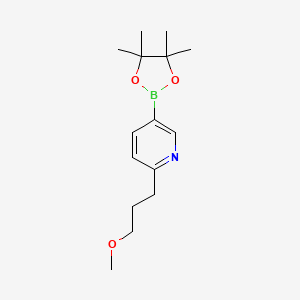
5'-Tosyl-2'-deoxy Guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Tosyl-2’-deoxy Guanosine: is a novel 2’-deoxycyclonucleoside with the molecular formula C17H19N5O6S and a molecular weight of 421.43 . This compound is primarily used in the synthesis of α,β-methylene-2’-deoxynucleoside 5’-triphosphates, which serve as noncleavable substrates for DNA polymerases . It is a derivative of guanosine, where the 5’-hydroxyl group is tosylated, enhancing its utility in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl-2’-deoxy Guanosine typically involves the tosylation of 2’-deoxyguanosine. The reaction is carried out by treating 2’-deoxyguanosine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for 5’-Tosyl-2’-deoxy Guanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Tosyl-2’-deoxy Guanosine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include various substituted guanosine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Tosyl-2’-deoxy Guanosine is used in the synthesis of modified nucleosides and nucleotides, which are valuable tools in chemical biology and medicinal chemistry .
Biology: In biological research, this compound is utilized to study DNA polymerase activity and to develop noncleavable substrates for enzymatic reactions .
Medicine: While not directly used as a therapeutic agent, 5’-Tosyl-2’-deoxy Guanosine serves as a precursor in the synthesis of potential antiviral and anticancer agents .
Industry: The compound finds applications in the development of diagnostic tools and in the synthesis of specialized nucleic acid analogs for various industrial purposes .
Wirkmechanismus
The mechanism of action of 5’-Tosyl-2’-deoxy Guanosine primarily involves its role as a substrate or inhibitor in enzymatic reactions. The tosyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets such as DNA polymerases. By serving as a noncleavable substrate, it can inhibit the activity of these enzymes, thereby providing insights into their function and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyguanosine: The parent compound without the tosyl group.
5’-Amino-2’-deoxy Guanosine: A derivative with an amino group at the 5’ position.
5’-Azido-2’-deoxy Guanosine: A derivative with an azido group at the 5’ position.
Uniqueness: 5’-Tosyl-2’-deoxy Guanosine is unique due to the presence of the tosyl group, which enhances its reactivity and stability compared to other derivatives. This makes it particularly useful in the synthesis of noncleavable substrates for DNA polymerases and other enzymatic studies .
Eigenschaften
Molekularformel |
C17H19N5O6S |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
QZERCZKEESOISM-YNEHKIRRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



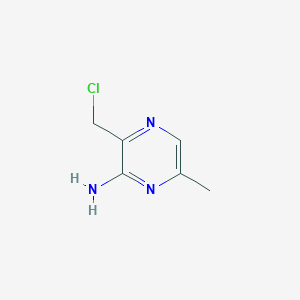



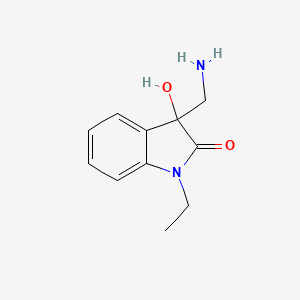


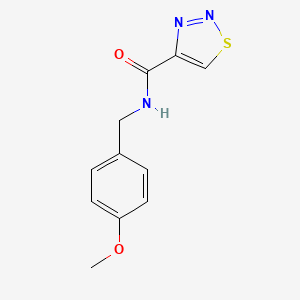
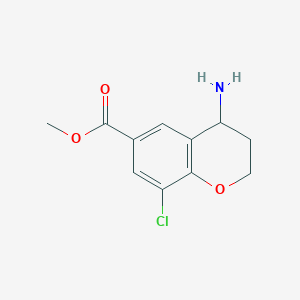
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)
